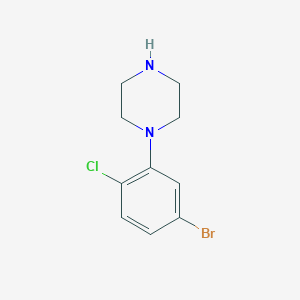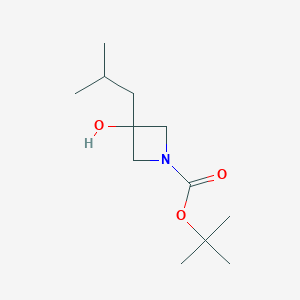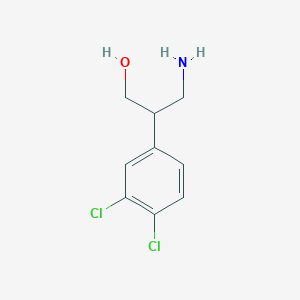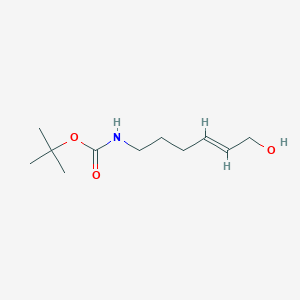![molecular formula C11H13ClN2O3 B13554278 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride is a chemical compound with the molecular formula C11H12N2O3·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoxazole ring, which is a bicyclic structure containing both benzene and oxazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride typically involves the reaction of 2-aminophenol with butanoic acid derivatives under specific conditions. One common method involves the use of 2-aminophenol and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3-benzoxazole: Shares the benzoxazole ring but lacks the butanoic acid moiety.
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid: Similar structure but without the hydrochloride salt form.
Uniqueness
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride is unique due to its specific combination of the benzoxazole ring and butanoic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C11H13ClN2O3 |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
4-(1,3-benzoxazol-2-ylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c14-10(15)6-3-7-12-11-13-8-4-1-2-5-9(8)16-11;/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H |
Clé InChI |
FFEGERJSTSITNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NCCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)

![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)





![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)





